{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound characterized by the presence of two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole rings followed by the introduction of the difluoromethyl and dimethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications requiring specialized chemical properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-3-methyl-1H-pyrazole
- 1-(Difluoromethyl)-4-methyl-1H-pyrazole
- 1-(Difluoromethyl)-5-methyl-1H-pyrazole
Uniqueness
What sets {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness allows for distinct applications and interactions that are not observed with other similar compounds.
Biological Activity
The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, highlighting relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 1856025-60-9
- Molecular Formula : C11H16ClF2N5
- Molecular Weight : 291.73 g/mol
Synthesis
The synthesis of difluoromethyl pyrazole derivatives generally involves the reaction of diazo compounds with various substrates. Recent studies have optimized these reactions to enhance yield and selectivity, employing catalysts such as Lewis acids .
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound in focus, are diverse and include anti-inflammatory, analgesic, and anticancer properties. Below is a summary of key findings related to the biological activity of this compound.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs demonstrated IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium. Specific studies have reported IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL for various pyrazole derivatives .
Analgesic Properties
In vivo studies have shown that certain pyrazole derivatives possess analgesic properties superior to traditional analgesics like celecoxib and indomethacin. The mechanisms typically involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Anticancer Potential
Emerging research suggests that some difluoromethyl pyrazole derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways. For example, compounds with a difluoromethyl group have demonstrated enhanced binding affinity to certain targets involved in tumor growth regulation .
Case Study 1: COX Inhibition
A study evaluating the anti-inflammatory activity of a series of pyrazole compounds found that some exhibited potent COX-1 and COX-2 inhibitory activities with selectivity indices significantly higher than reference standards. For instance, one compound showed an IC50 for COX-2 inhibition at 0.01 μM .
Case Study 2: Anticancer Activity
In another investigation, a difluoromethyl pyrazole derivative was tested against various cancer cell lines. The results indicated a marked decrease in cell viability at nanomolar concentrations, suggesting its potential as an anticancer agent through modulation of apoptotic pathways .
Data Tables
Properties
Molecular Formula |
C11H15F2N5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-9(7-17(2)15-8)5-14-6-10-3-4-18(16-10)11(12)13/h3-4,7,11,14H,5-6H2,1-2H3 |
InChI Key |
BPGWAYFFNILRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)C(F)F)C |
Origin of Product |
United States |
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